molecular formula C14H22N4O4 B11508467 Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate

Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate

Cat. No.: B11508467
M. Wt: 310.35 g/mol
InChI Key: RRRYOJODNKLXLL-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow synthesis allows for continuous production and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxazoles.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets .

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

ethyl 4-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O4/c1-3-21-14(20)18-8-6-17(7-9-18)5-4-13(19)15-12-10-11(2)22-16-12/h10H,3-9H2,1-2H3,(H,15,16,19)

InChI Key

RRRYOJODNKLXLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=NOC(=C2)C

Origin of Product

United States

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